5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex heterocyclic compound that combines multiple functional groups, including oxadiazole, thieno, and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the preparation might start with the synthesis of the oxadiazole ring, followed by its integration into the thieno[2,3-d]pyrimidine framework through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, potentially altering the biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents, enhancing or modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups, leading to derivatives with potentially enhanced biological activities .
Scientific Research Applications
5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that this compound can bind to active sites of target proteins, potentially disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Thieno[2,3-d]pyrimidine Derivatives: Compounds with this core structure are also studied for their medicinal properties.
Phenyl-substituted Pyrimidines: These compounds have similar structural features and are explored for various applications
Uniqueness
What sets 5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C21H14N4O3S |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
5-methyl-3-phenyl-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C21H14N4O3S/c1-12-15-19(23-21(27)25(20(15)26)14-10-6-3-7-11-14)29-16(12)18-22-17(24-28-18)13-8-4-2-5-9-13/h2-11H,1H3,(H,23,27) |
InChI Key |
DGSLAXIJXYHYQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C4=NC(=NO4)C5=CC=CC=C5 |
Origin of Product |
United States |
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